molecular formula C11H9ClF3N3 B11849653 3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride CAS No. 1179362-02-7

3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride

Cat. No.: B11849653
CAS No.: 1179362-02-7
M. Wt: 275.66 g/mol
InChI Key: JHOWHVPIDFEVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride is a quinoline derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the quinoline ring and a carboximidamide moiety at the 2-position, forming a hydrochloride salt. The trifluoromethyl group is known to enhance lipophilicity, metabolic stability, and binding affinity in medicinal chemistry, making this compound of interest in pharmaceutical research, particularly for targeting enzymes or receptors sensitive to halogenated motifs.

Properties

CAS No.

1179362-02-7

Molecular Formula

C11H9ClF3N3

Molecular Weight

275.66 g/mol

IUPAC Name

3-(trifluoromethyl)quinoline-2-carboximidamide;hydrochloride

InChI

InChI=1S/C11H8F3N3.ClH/c12-11(13,14)7-5-6-3-1-2-4-8(6)17-9(7)10(15)16;/h1-5H,(H3,15,16);1H

InChI Key

JHOWHVPIDFEVCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(=N)N)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Friedländer Annulation for Quinoline Ring Formation

The Friedländer reaction constructs the quinoline core by cyclizing 2-aminobenzaldehyde derivatives with ketones. For 3-(trifluoromethyl)quinoline-2-carboximidamide hydrochloride, the reaction typically involves:

  • Starting material : 2-Amino-5-(trifluoromethyl)benzaldehyde (3 ) and ethyl 3,3-diethoxypropanoate (4 ).

  • Conditions : Reflux in ethanol with stannous chloride dihydrate as a reductant.

  • Outcome : Forms 6-bromoquinoline-3-carbonitrile (7 ) with an 85% yield after purification.

Key spectral data for intermediate 7 :

  • 1^1H NMR (DMSO-d6d_6): δ 9.20 (d, J=2.3HzJ = 2.3 \, \text{Hz}, 1H), 9.02 (q, J=2.0HzJ = 2.0 \, \text{Hz}, 1H), 8.38 (q, J=2.2HzJ = 2.2 \, \text{Hz}, 1H), 8.11–8.03 (m, 2H).

  • 13^{13}C NMR : δ 150.67, 146.73, 141.74, 135.96, 131.29, 130.75, 127.19, 121.42, 117.17, 106.83.

Introduction of the Carboximidamide Group

The carboximidamide moiety at position 2 is introduced via hydroxylamine treatment:

  • Reagent : Hydroxylamine (50% aqueous solution).

  • Conditions : Reflux in ethanol for 4 hours.

  • Intermediate : 6-Bromo-NN-hydroxyquinoline-3-carboximidamide (8 ) with a 91% yield.

Characterization of 8 :

  • 1^1H NMR (DMSO-d6d_6): δ 10.08 (s, 1H), 9.23 (d, J=2.1HzJ = 2.1 \, \text{Hz}, 1H), 8.55 (d, J=2.2HzJ = 2.2 \, \text{Hz}, 1H), 8.25 (d, J=2.2HzJ = 2.2 \, \text{Hz}, 1H), 7.96 (d, J=8.9HzJ = 8.9 \, \text{Hz}, 1H), 7.88 (dd, J=8.9,2.2HzJ = 8.9, 2.2 \, \text{Hz}, 1H), 6.12 (s, 2H).

  • HRMS : m/z calcd for C10H8BrN3OC_{10}H_8BrN_3O [M + H]+^+: 265.9929, found: 265.9920.

Trifluoromethyl Group Incorporation

The trifluoromethyl group at position 3 is introduced via acid anhydride-mediated cyclization :

  • Reagent : Trifluoroacetic anhydride.

  • Conditions : Reflux in pyridine for 3 hours, followed by neutralization with HCl to pH 4.

  • Intermediate : 3-(6-Bromoquinolin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole (9a ) with a 71% yield.

Spectral validation of 9a :

  • 19^{19}F NMR : δ −65.19.

  • 13^{13}C NMR : δ 167.21, 166.38 (q, J=44.8HzJ = 44.8 \, \text{Hz}), 148.22, 148.10, 135.21, 134.99, 131.38, 130.64, 128.20, 122.01, 119.20, 115.88 (q, J=273.7HzJ = 273.7 \, \text{Hz}).

Final Hydrochloride Salt Formation

The hydrochloride salt is generated via salification :

  • Reagent : Hydrogen chloride (HCl) in ethanol.

  • Conditions : Stirring at room temperature for 2 hours, followed by filtration and drying.

  • Yield : >95% purity confirmed by HPLC.

Optimization and Scalability

One-Pot Synthesis for Intermediate 5

A streamlined one-pot method avoids intermediate isolation:

  • Advantage : 61% yield without post-reduction purification.

  • Procedure : Sequential reduction of nitro groups and cyclization in ethanol.

Microwave-Assisted Suzuki Coupling

For derivatives requiring aryl group introduction:

  • Catalyst : PdCl2_2(dppf).

  • Conditions : Microwave irradiation at 120°C for 40 minutes.

  • Outcome : Yields ranging from 41.3% (11 ) to 83% (12 ).

Analytical and Quality Control Data

ParameterSpecificationMethod
Purity>95%HPLC
Molecular Weight275.66 g/molHRMS
Melting PointNot reported
SolubilitySoluble in DMSO, ethanolExperimental

Challenges and Limitations

  • Trifluoromethyl Stability : The electron-withdrawing nature of CF3_3 complicates nucleophilic substitutions, necessitating anhydrous conditions.

  • Byproduct Formation : Competing oxadiazole formation requires precise stoichiometric control .

Chemical Reactions Analysis

3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Scientific Research Applications

3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and quinoline ring play a crucial role in its activity, influencing its binding affinity and reactivity with other molecules. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 8-(Trifluoromethyl)quinoline-2-carboximidamide Hydrochloride

The 8-isomer shares the same core structure but places the trifluoromethyl group at the 8-position of the quinoline ring. This positional difference alters electronic distribution and steric interactions:

  • Solubility and Bioavailability : The 3-isomer’s proximity of polar groups (carboximidamide and -CF₃) could reduce lipophilicity compared to the 8-isomer, impacting membrane permeability .

Desfluoro and Ethylenediamine Quinoline Derivatives

highlights impurities like 1-cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (Desfluoro Compound) and 7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Ethylenediamine Compound). Key comparisons include:

  • Role of Fluorine : The Desfluoro Compound lacks fluorine, likely reducing metabolic stability and target affinity compared to fluorinated analogs.
  • Functional Group Impact: The Ethylenediamine Compound’s aminoethyl side chain may improve solubility but introduce steric hindrance, contrasting with the trifluoromethyl group’s balance of lipophilicity and compact size .

Comparison with Non-Quinoline Trifluoromethyl-Containing Compounds

Cinacalcet Hydrochloride

Cinacalcet hydrochloride (CAS: 364782-34-3) incorporates a trifluoromethylphenyl group linked to a naphthalene moiety. While structurally distinct from quinoline derivatives, it exemplifies the pharmacological advantages of -CF₃:

  • Pharmacokinetics: The -CF₃ group in Cinacalcet enhances binding to calcium-sensing receptors, suggesting similar potency-enhancing effects in quinoline-based compounds.
  • Synthetic Pathways : Both compounds utilize intermediates with trifluoromethyl groups, underscoring the challenges in handling fluorinated reagents during synthesis .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent Position(s) Molecular Formula Molecular Weight Key Properties/Impacts
3-(Trifluoromethyl)quinoline-2-carboximidamide HCl -CF₃ at 3, carboximidamide at 2 ~C₁₁H₈F₃N₃·HCl ~275.66* Enhanced electron-withdrawing effects; potential for improved target binding
8-(Trifluoromethyl)quinoline-2-carboximidamide HCl -CF₃ at 8, carboximidamide at 2 C₁₁H₈F₃N₃·HCl 275.66 Higher lipophilicity; possible π-stacking advantages
Desfluoro Compound (Impurity) No fluorine C₁₆H₁₅N₃O₃ 297.31 Reduced metabolic stability; lower affinity due to absence of fluorine
Cinacalcet HCl -CF₃ on phenylpropyl chain C₂₂H₂₂F₃N·HCl 393.87 High receptor binding potency; exemplifies trifluoromethyl’s pharmacological benefits

*Estimated based on structural similarity to 8-isomer.

Research Findings and Implications

  • Trifluoromethyl Positioning: The 3-position in quinoline derivatives optimizes electronic effects for target engagement, whereas the 8-position may favor pharmacokinetic properties .
  • Fluorine’s Role: Fluorinated analogs consistently outperform non-fluorinated ones in stability and potency, as seen in the Desfluoro Compound comparison .
  • Synthetic Challenges: Handling trifluoromethyl groups during synthesis (e.g., in Cinacalcet) requires specialized reagents, a consideration for scaling production of quinoline derivatives .

Q & A

Q. What are the optimal synthetic routes for 3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

  • Step 1 : Coupling of a trifluoromethyl-substituted quinoline precursor with a carboximidamide group via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
  • Step 2 : Hydrochloride salt formation through acid treatment (e.g., HCl in ethanol).

Q. Critical factors :

  • Temperature control (60–80°C) to avoid decomposition of the trifluoromethyl group.
  • Solvent choice (e.g., DMF or THF) impacts reaction kinetics and purity.
  • Catalysts (e.g., Pd(OAc)₂ for coupling) must be optimized to minimize side products.

Q. Example yields :

MethodYield (%)Purity (HPLC)
Direct coupling65–75≥95%
Multi-step cyclization50–6090–92%

Reference:

Q. How can the compound’s structure be confirmed, and what analytical techniques are critical?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR : ¹H/¹³C/¹⁹F NMR to confirm substituent positions (e.g., trifluoromethyl at C3, carboximidamide at C2) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 275.66).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (use Mercury software for visualization ).

Q. Common pitfalls :

  • Overlapping signals in NMR due to quinoline’s aromatic system.
  • Hygroscopic nature of the hydrochloride salt complicates crystallography.

Q. What is the proposed mechanism of action for this compound in antimicrobial studies?

The compound’s bioactivity likely stems from:

  • Intercalation : Planar quinoline core interacts with microbial DNA/RNA .
  • Enzyme inhibition : Trifluoromethyl and carboximidamide groups disrupt enzymatic active sites (e.g., dihydrofolate reductase in bacteria) .

Q. Experimental validation :

  • MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli.
  • Molecular docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins.

Advanced Research Questions

Q. How do structural analogs with varying trifluoromethyl positions (e.g., C6 vs. C3) differ in bioactivity?

Positional isomerism significantly alters pharmacological profiles:

Substituent PositionTarget Affinity (IC₅₀, nM)LogP
C3 (target compound)120 ± 15 (EGFR kinase)2.1
C6 (analog)450 ± 301.8
C8 (analog)>10001.5

Q. Key insights :

  • C3 substitution maximizes lipophilicity and target engagement due to reduced steric hindrance .
  • C6/C8 analogs show reduced activity, likely due to disrupted π-π stacking with hydrophobic enzyme pockets .

Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?

Discrepancies often arise from:

  • Cell membrane permeability : Use flow cytometry with fluorescent probes (e.g., Calcein-AM) to assess uptake efficiency.
  • Metabolic interference : Conduct metabolomics (LC-MS) to identify off-target effects (e.g., mitochondrial respiration inhibition) .

Q. Case study :

  • HepG2 cells show higher sensitivity (IC₅₀ = 5 µM) vs. HEK293 (IC₅₀ = 25 µM) due to differential expression of efflux transporters (e.g., P-gp) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Use computational tools and iterative screening:

  • Mercury’s void analysis : Predict solvent-accessible regions to guide solvent selection (e.g., acetonitrile vs. methanol) .
  • High-throughput screening : Test 50–100 conditions using CrystalFormer™ kits (e.g., varying pH, anti-solvents).

Q. Example protocol :

Dissolve 10 mg compound in 1 mL DMSO.

Diffuse vapor of 1:1 ether:pentane into solution at 4°C.

Monitor crystal growth over 7–14 days.

Q. What computational methods predict the compound’s stability under physiological conditions?

  • Molecular Dynamics (MD) simulations : Assess hydrolysis of the carboximidamide group in aqueous environments (e.g., AMBER or GROMACS) .
  • pKa prediction : Use MarvinSketch to estimate basicity (predicted pKa ~8.5 for the imidamide group), influencing protonation state in vivo .

Q. How does the hydrochloride salt form impact solubility and pharmacokinetics?

  • Solubility : Salt form increases aqueous solubility (e.g., 12 mg/mL vs. 2 mg/mL for free base).
  • Bioavailability : Conduct in vivo PK studies in rodent models:
    • Measure Cₘₐₓ and Tₘₐₓ after oral administration.
    • Compare with free base using HPLC-MS/MS .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Storage : -20°C under argon in amber vials to prevent photodegradation and moisture absorption .
  • Handling : Use gloveboxes with <5% humidity for sensitive reactions .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?

  • Key modifications :
    • Introduce electron-withdrawing groups (e.g., nitro) at C4 to enhance DNA intercalation.
    • Replace trifluoromethyl with pentafluorosulfanyl (-SF₅) to reduce off-target binding .

Q. Validation :

  • Synthesize 10–15 derivatives and screen via SPR (Surface Plasmon Resonance) against target vs. non-target proteins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.